Smooth Muscle Spasmolytic Potency: Bencyclane 5× Stronger Than Papaverine
Bencyclane exhibits a spasmolytic effect on smooth muscle that is five times stronger than that of papaverine, a classic non-selective phosphodiesterase inhibitor and smooth muscle relaxant [1]. This quantitative potency difference, derived from myotropic activity assessment, establishes a clear performance gap against this comparator. Unlike parasympatholytic agents (anticholinergics) which have doubtful efficacy in certain smooth muscle spasm applications, bencyclane's direct myotropic mechanism provides a distinct pharmacological advantage [1].
| Evidence Dimension | Spasmolytic effect on smooth muscle |
|---|---|
| Target Compound Data | 5× relative potency |
| Comparator Or Baseline | Papaverine (1× baseline reference) |
| Quantified Difference | 5-fold greater potency |
| Conditions | Myotropic spasmolytic activity assessment; referenced in clinical context of ureteric colic |
Why This Matters
For applications targeting smooth muscle spasm, bencyclane provides a 5× potency advantage over papaverine, potentially enabling lower dosing or enhanced efficacy.
- [1] Patel VJ. Myotrope Spasmolyse in der Behandlung der Harnleiterkoliken [Myotropic spasmolysis in the treatment of ureteric colics]. Urologia Internationalis. 1978;33(4):267-274. DOI: 10.1159/000280208. View Source
